molecular formula C20H19FN2O4S2 B2484448 Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899725-38-3

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2484448
CAS No.: 899725-38-3
M. Wt: 434.5
InChI Key: SGMUMQWFENQTTO-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzothiophene core, a piperazine ring, and a fluorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 2-fluorophenylpiperazine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help maintain precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzothiophenes or piperazines.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the benzothiophene core. Similar compounds include other benzothiophene derivatives and piperazine-containing molecules. the presence of the fluorophenyl group distinguishes this compound and contributes to its unique properties and applications.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Benzothiophene derivatives

  • Fluorophenyl-containing compounds

Properties

IUPAC Name

methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-27-20(24)18-19(14-6-2-5-9-17(14)28-18)29(25,26)23-12-10-22(11-13-23)16-8-4-3-7-15(16)21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUMQWFENQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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